molecular formula C8H13NO4S B2839838 (2S,3aR)-3a-methyl-1,1-dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-2-carboxylic acid CAS No. 2247106-70-1

(2S,3aR)-3a-methyl-1,1-dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-2-carboxylic acid

Cat. No.: B2839838
CAS No.: 2247106-70-1
M. Wt: 219.26
InChI Key: ILHLKYQHASWNBN-POYBYMJQSA-N
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Description

The compound “(2S,3aR)-3a-methyl-1,1-dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-2-carboxylic acid” is a bicyclic heterocycle featuring a pyrrolidine ring fused to a 1,2-thiazole system. Key structural attributes include:

  • Stereochemistry: The (2S,3aR) configuration defines the spatial arrangement of the chiral centers.
  • Functional Groups: A sulfone group (1,1-dioxo) on the thiazole ring and a carboxylic acid at the 2-position.
  • Electronic Profile: The sulfone and carboxylic acid groups impart strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

(2S,3aR)-3a-methyl-1,1-dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4S/c1-8-3-2-4-9(8)14(12,13)6(5-8)7(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHLKYQHASWNBN-POYBYMJQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCN1S(=O)(=O)C(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCN1S(=O)(=O)[C@@H](C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles . Major products formed from these reactions include sulfoxides, sulfones, and substituted isothiazole derivatives .

Mechanism of Action

The mechanism of action of (2S,3aR)-3a-methyl-1,1-dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can activate or inhibit specific biochemical pathways, enzymes, or receptors, leading to its observed effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Core Structural Differences

Feature Target Compound Compound 1l/2d (Imidazo[1,2-a]pyridines)
Bicyclic System Pyrrolo[1,2-b][1,2]thiazole Imidazo[1,2-a]pyridine
Heteroatoms Sulfur (S), Nitrogen (N) in thiazole Nitrogen (N) in imidazole and pyridine
Key Substituents Sulfone (SO₂), carboxylic acid Nitrophenyl, cyano, ester groups

Physicochemical Properties

Property Target Compound Compound 1l Compound 2d
Melting Point Not reported in evidence 243–245°C 215–217°C
Polarity High (due to SO₂ and -COOH) Moderate (esters, nitro) Moderate (esters, benzyl)
Solubility Likely polar solvent-soluble Organic solvent-soluble Organic solvent-soluble

Spectroscopic Signatures

Technique Target Compound Compound 1l/2d
IR Spectroscopy S=O (~1150 cm⁻¹), O-H (~2500–3300 cm⁻¹) C=O (~1700 cm⁻¹), NO₂ (~1520 cm⁻¹), C≡N (~2250 cm⁻¹)
NMR Pyrrolidine protons (δ ~2.5–3.5 ppm), carboxylic acid (δ ~10–12 ppm) Aromatic protons (δ ~7–8 ppm), ester methyl (δ ~1.2–1.4 ppm)
MS/HRMS [M-H]⁻ peak for carboxylic acid [M+H]⁺ peaks consistent with ester/cyano groups

Key Differentiators and Implications

Reactivity: The target’s sulfone and carboxylic acid groups enhance electrophilicity, making it amenable to nucleophilic substitutions or metal-catalyzed coupling reactions. In contrast, 1l/2d’s nitro and cyano groups favor reduction or hydrolysis.

Crystallography : Structural determination of the target would rely on tools like SHELX , whereas 1l/2d were validated via NMR and MS .

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